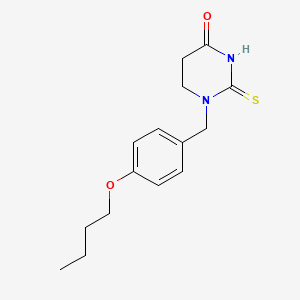![molecular formula C14H16Cl2N2 B12691827 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride CAS No. 84041-70-3](/img/structure/B12691827.png)
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride is a chemical compound with a complex structure that includes a pyridinium ring substituted with a 2-chlorophenylaminoethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride typically involves the reaction of 2-chloroaniline with 4-methylpyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated and purified using advanced separation techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学的研究の応用
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of the compound.
4-Methylpyridine: Another precursor used in the synthesis.
N-oxides: Oxidized derivatives of the compound.
Uniqueness
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
84041-70-3 |
|---|---|
分子式 |
C14H16Cl2N2 |
分子量 |
283.2 g/mol |
IUPAC名 |
2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline;chloride |
InChI |
InChI=1S/C14H16ClN2.ClH/c1-12-6-9-17(10-7-12)11-8-16-14-5-3-2-4-13(14)15;/h2-7,9-10,16H,8,11H2,1H3;1H/q+1;/p-1 |
InChIキー |
GWSNDQXBCPDGBF-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](C=C1)CCNC2=CC=CC=C2Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


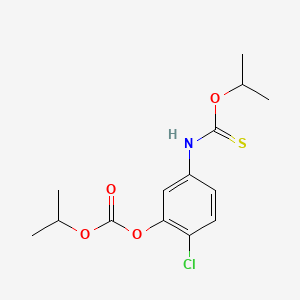

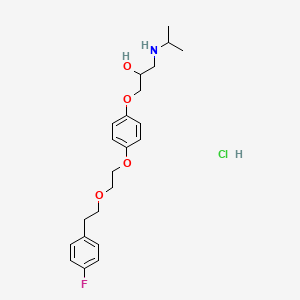
![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

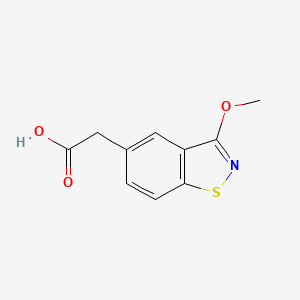
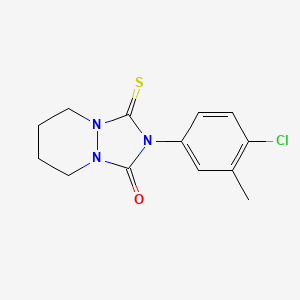
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

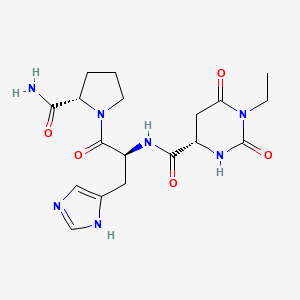
![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)

